N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride
Overview
Description
“N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride” is a chemical compound with the molecular formula C11H15F3N2O•2HCl and a molecular weight of 321.17 . It’s a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C11H15F3N2O•2HCl . This indicates that it contains 11 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms.Scientific Research Applications
Catalysis and Reaction Mechanisms
- Recyclable Catalyst for Acylation of Alcohols : A study on 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) as a recyclable catalyst for the acylation of inert alcohols and phenols explored the reaction mechanism, providing insights into catalysis under base-free conditions. This research highlights the importance of developing efficient and environmentally friendly catalysts in organic synthesis (Liu et al., 2014).
Materials Science
- Composite Hydrogels for Catalytic Applications : The fabrication of Ag/Pd nanoparticle-loaded poly(ethylene imine) composite hydrogels demonstrated their efficiency in the catalytic reduction of 4-nitrophenol. This study exemplifies the application of metal-loaded hydrogels in organic catalysis and wastewater treatment, showcasing the potential of composite materials in environmental remediation (Feng et al., 2020).
Drug Design and Synthesis
- Antitumor Agents and Structure-Activity Relationships : Research into the synthesis and biological evaluation of acridine derivatives for antitumor activity exemplifies the ongoing efforts in medicinal chemistry to develop more effective cancer treatments. Studies focus on modifying the chemical structure of compounds to enhance their selectivity and potency against tumor cells (Rewcastle et al., 1986).
Fluoroionophores for Metal Detection
- Development of Fluoroionophores : The creation of fluoroionophores based on diamine-salicylaldehyde derivatives for metal cation detection showcases the application of specialized molecules in sensing technologies. These compounds' ability to chelate specific metals, such as Zn+2, highlights their potential in analytical chemistry and environmental monitoring (Hong et al., 2012).
Chemical Analysis and Characterization
- Capillary Gas Chromatography for Amino Acid Enantiomers : The development of methods for the rapid analysis of amino acid enantiomers using capillary gas chromatography illustrates the importance of analytical techniques in understanding the chirality of biological molecules and its implications in biochemistry and pharmacology (Abe et al., 1996).
properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-3-(trifluoromethyl)aniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O.2ClH/c1-16(2)5-6-17-10-4-3-8(15)7-9(10)11(12,13)14;;/h3-4,7H,5-6,15H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWDMJCDXQYEIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)N)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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